1-Dotriacontanol
CAS No.: 6624-79-9
Cat. No.: VC21209522
Molecular Formula: C32H66O
Molecular Weight: 466.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6624-79-9 |
|---|---|
| Molecular Formula | C32H66O |
| Molecular Weight | 466.9 g/mol |
| IUPAC Name | dotriacontan-1-ol |
| Standard InChI | InChI=1S/C32H66O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h33H,2-32H2,1H3 |
| Standard InChI Key | QOEHNLSDMADWEF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Introduction
Chemical Properties and Structure
Molecular Identification
1-Dotriacontanol, also known by synonyms such as Laccerol, NSC 53834, otriacontan-1-ol, N-dotriacontanol, and Dotriacontan-1-ol, is a high molecular weight fatty alcohol with precise identification parameters . The compound is registered under CAS number 6624-79-9 and has an FDA UNII designation of 82J5YYF71H . Its molecular formula is C32H66O with a corresponding molecular weight of 466.87 g/mol .
This chemical structure places 1-Dotriacontanol in the category of very long-chain fatty alcohols, characterized by a long hydrocarbon chain with a terminal hydroxyl group. The structure consists of a 32-carbon straight chain with a hydroxyl group at position 1, making it a primary alcohol. The extended hydrocarbon chain contributes to its distinctive physical and chemical properties that influence its behavior in various systems.
Physical Properties
1-Dotriacontanol exhibits physical characteristics typical of long-chain fatty alcohols, with several key parameters that define its behavior under various conditions. These properties are summarized in Table 1.
Table 1: Physical Properties of 1-Dotriacontanol
| Property | Value | Conditions |
|---|---|---|
| Melting point | 96°C | In hexane |
| Boiling point | 457.6±8.0°C | 760 Torr |
| Density | 0.842±0.06 g/cm³ | 20°C, 760 Torr |
| Refractive index | 1.4581 | Estimated value |
| Flash point | 123.7±6.0°C | Standard conditions |
| pKa | 15.20±0.10 | Predicted value |
The relatively high melting and boiling points reflect the significant molecular weight of the compound and the strong intermolecular forces resulting from its extended hydrocarbon chain . These properties contribute to its stability at room temperature and influence its solubility profile, with typical solubility in non-polar organic solvents and poor solubility in water due to its predominantly hydrophobic nature.
Natural Occurrence and Distribution
Presence in Microalgae
Research has identified 1-Dotriacontanol as a component in microalgal species, particularly in Pavlova pinguis, where it has been quantified under different treatment conditions . The compound appears to vary in concentration depending on experimental conditions, suggesting its production may be regulated by environmental factors.
Table 2: 1-Dotriacontanol Content in Pavlova pinguis
| Treatment Condition | Content (mg g⁻¹ of microalgal dw) | Content (mg g⁻¹ of extract) |
|---|---|---|
| BH (Before Hydrolysis) | 0.68 ± 0.00ᵃ | Not specified |
| AH (After Hydrolysis) | 0.86 ± 0.01ᵇ | Not specified |
This data indicates a statistically significant increase in 1-Dotriacontanol content after hydrolysis treatment, suggesting its presence in bound forms within the microalgal biomass . The compound's presence in microalgae is particularly interesting from biotechnological perspectives, as microalgae represent sustainable and scalable sources for bioactive compounds.
Presence in Plant Species
A significant discovery regarding 1-Dotriacontanol comes from the chemical profiling of Elaeocarpus serratus L., where the compound was found to constitute a substantial proportion of the extract . Gas chromatography-mass spectrometry (GC-MS) analysis revealed 1-Dotriacontanol as one of the major components with a peak area of 10.70%, indicating its prominence in the phytochemical profile of this plant species .
Analytical Methodologies
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) has proven to be an effective method for identifying and quantifying 1-Dotriacontanol in natural extracts . This analytical approach allows for the separation of complex mixtures and precise identification based on retention time and mass spectral data. The retention time of 41.40 reported for 1-Dotriacontanol provides a valuable reference point for future analytical work .
The analysis of 1-Dotriacontanol requires careful sample preparation due to its high molecular weight and predominantly hydrophobic nature. Extraction typically involves organic solvents compatible with its solubility profile, followed by chromatographic separation and detection. Statistical analysis of analytical data, as demonstrated in the Pavlova pinguis study, often utilizes software such as IBM SPSS Statistics for robust data interpretation .
Structural Characterization
Structural characterization of 1-Dotriacontanol can be achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy. While the search results don't provide specific spectral data for 1-Dotriacontanol, its structure can be confidently established based on its chemical formula (C32H66O) and classification as a primary alcohol .
The extended hydrocarbon chain would produce characteristic signals in ¹H-NMR spectra, with typical resonances for the CH₂ groups in the aliphatic region and distinctive signals for the CH₂-OH group. Similarly, infrared spectroscopy would reveal characteristic absorption bands for the O-H stretching and C-O stretching vibrations associated with the primary alcohol functional group.
Research Developments
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